![molecular formula C10H9N7O B2743418 1-methyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 2034449-45-9](/img/structure/B2743418.png)
1-methyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines.
Mechanism of Action
Target of Action
The compound 1-methyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)-1H-1,2,3-triazole-4-carboxamide is a member of the pyrazolo[1,5-a]pyrimidines (PPs) family Similar compounds in the pps family have been identified as inhibitors of cyclin-dependent kinase 2 (cdk2) , and discoidin domain receptor 1 (DDR1) . These proteins play crucial roles in cell cycle regulation and cancer progression, respectively.
Mode of Action
Similar compounds in the pps family have been shown to inhibit their targets by binding to the active site and preventing the protein’s normal function . This results in altered cell cycle progression and potential induction of apoptosis .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to its targets. Inhibition of CDK2 can disrupt the cell cycle, preventing cells from dividing and potentially leading to cell death . Similarly, inhibition of DDR1 can affect various cellular processes, including cell adhesion, migration, and proliferation .
Pharmacokinetics
Similar compounds in the pps family have been identified as having tunable photophysical properties , which could potentially influence their bioavailability and distribution within the body.
Result of Action
The result of this compound’s action would likely depend on its specific targets and the cells in which these targets are expressed. Inhibition of CDK2 and DDR1 could potentially lead to cell cycle arrest and induction of apoptosis, respectively . This could result in the death of cancer cells, providing a potential therapeutic effect.
Action Environment
The action of this compound could be influenced by various environmental factors. For instance, the presence of electron-donating groups (EDGs) at position 7 on the fused ring of similar compounds in the PPs family has been shown to improve both the absorption and emission behaviors . Additionally, the compound’s stability and properties were found to be comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G , suggesting that it may be stable under various environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)-1H-1,2,3-triazole-4-carboxamide typically involves the condensation reactions of aminopyrazoles with various reagents such as 1,2-allenic, enaminonitriles, enaminones, 1,3-diketones, unsaturated nitriles, or unsaturated ketones . These reactions are often carried out under controlled conditions to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)-1H-1,2,3-triazole-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and may include specific temperatures, pressures, and solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols. Substitution reactions can lead to a wide variety of products depending on the substituents introduced .
Scientific Research Applications
1-methyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)-1H-1,2,3-triazole-4-carboxamide has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with various biological targets.
Medicine: Investigated for its potential as an anticancer agent and its ability to inhibit specific enzymes involved in disease processes.
Industry: Utilized in the development of new materials with unique photophysical properties .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-methyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)-1H-1,2,3-triazole-4-carboxamide include other pyrazolo[1,5-a]pyrimidine derivatives, such as:
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Uniqueness
Its ability to interact with a wide range of molecular targets makes it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
1-methyl-N-pyrazolo[1,5-a]pyrimidin-6-yltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N7O/c1-16-6-8(14-15-16)10(18)13-7-4-11-9-2-3-12-17(9)5-7/h2-6H,1H3,(H,13,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTKLPHOLXWJOAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NC2=CN3C(=CC=N3)N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(N,N-diallylsulfamoyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2743335.png)

![4-(3-chlorophenyl)-5-methyl-2-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-one](/img/structure/B2743339.png)
![6-fluoro-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B2743340.png)
![1-[(3,4-dimethoxyphenyl)methyl]-3-[(1-hydroxycyclopentyl)methyl]urea](/img/structure/B2743342.png)
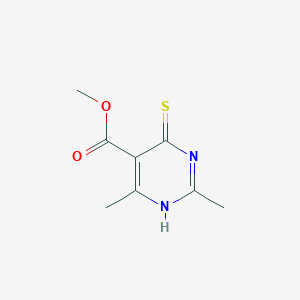
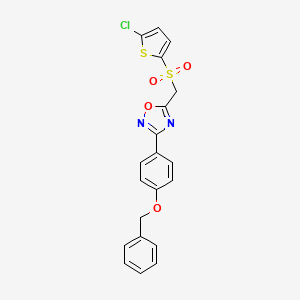
![[(4-ethylphenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate](/img/structure/B2743348.png)
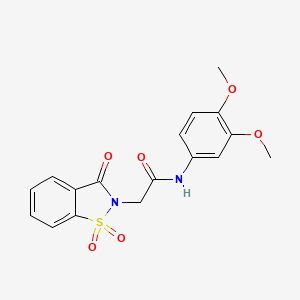
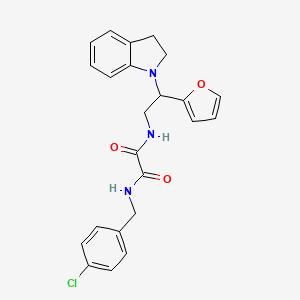
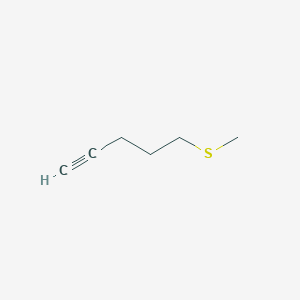
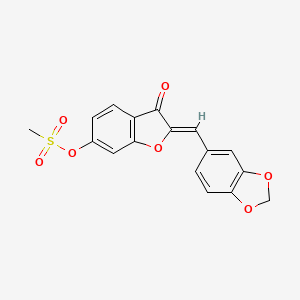
![(2E)-N-{5-[4-(dimethylsulfamoyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2743356.png)
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-4-methoxyaniline](/img/structure/B2743357.png)
